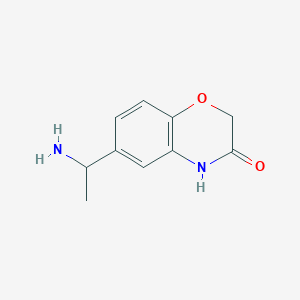

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one

Description

Properties

IUPAC Name |

6-(1-aminoethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-6(11)7-2-3-9-8(4-7)12-10(13)5-14-9/h2-4,6H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOFUCXHAUJAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation

The hydrogenation of nitro groups to amines, as demonstrated in CN113912561B, achieves high yields (95%) using 5% Pd/C under mild conditions (20–25°C, 5 hours). For the target compound, similar conditions could reduce a nitroethyl intermediate to the aminoethyl group without over-reduction.

Solvent and Temperature Effects

Reaction solvents critically influence yield and purity. Glacial acetic acid, used in the final cyclization step of CN113912561B, promotes both solubility and protonation of intermediates, facilitating ring closure. For temperature-sensitive steps (e.g., nitration), maintaining −15°C to 35°C prevents decomposition.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Regioselectivity : Competing substitution at the 5- or 7-positions can occur during functionalization. Directed ortho-metalation using directing groups (e.g., methoxy) improves selectivity.

-

Amine Protection-Deprotection : Phthalimide and benzyl groups are commonly used for amine protection, as seen in WO2016038628A2. Hydrolysis or hydrogenolysis (e.g., H₂/Pd-C) removes these groups post-synthesis.

-

Purification : High-performance liquid chromatography (HPLC) is critical for isolating isomers, with purity ≥99% achievable via gradient elution .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the benzoxazine ring, potentially leading to ring-opened products.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.

Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of reduced benzoxazine derivatives.

Substitution: Formation of various substituted benzoxazines depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic systems for organic transformations.

Polymer Science: Incorporated into polymer matrices to enhance thermal and mechanical properties.

Biology

Enzyme Inhibition: Investigated as a potential inhibitor for specific enzymes due to its structural similarity to natural substrates.

Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine

Drug Development: Explored as a scaffold for designing new therapeutic agents, particularly in oncology and neurology.

Diagnostic Tools: Used in the development of diagnostic assays due to its ability to interact with biological molecules.

Industry

Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Agriculture: Investigated for its potential use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The benzoxazine ring can intercalate into DNA or interact with enzyme active sites, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bioactivity and applications of 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one can be contextualized by comparing it to structurally related benzoxazinone derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives

Key Observations :

Antimicrobial Activity: The propanolamine derivatives exhibit broad-spectrum activity against bacteria, fungi, and viruses, likely due to their amphiphilic side chains enhancing membrane disruption . In contrast, 2-alkyl derivatives show narrower antifungal specificity, with activity dependent on alkyl chain length . The aminoethyl group in the target compound may similarly improve membrane interaction or enzyme inhibition.

Receptor-Targeted Applications: Compound 14n demonstrates the impact of pyrazole substituents on receptor antagonism, achieving selective mineralocorticoid receptor blockade . The aminoethyl group in the target compound could facilitate interactions with amine-sensitive targets (e.g., neurotransmitter receptors or proteases).

Cytotoxic Potential: Acanthosides A-D highlight the role of glycosylation and benzoyl groups in enhancing cytotoxicity . The aminoethyl substituent may similarly improve cellular uptake or DNA intercalation, though empirical data are needed.

Natural vs. Synthetic Derivatives: Natural benzoxazinones like DIBOA/DIMBOA degrade rapidly in the environment, limiting their agrochemical utility . Synthetic derivatives (e.g., the target compound) often exhibit improved stability and tunable bioactivity.

Biological Activity

6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C9H10N2O2

- Molecular Weight : 178.19 g/mol

- IUPAC Name : this compound

Antidiabetic Activity

Recent studies have demonstrated that derivatives of benzoxazinones exhibit significant antidiabetic properties. In a comparative study, compounds similar to this compound showed prolonged antihyperglycemic effects when tested on diabetic rat models. For instance, compounds with structural similarities were found to reduce blood glucose levels significantly compared to traditional antidiabetic drugs like glibenclamide .

Table 1: Antihyperglycemic Effects of Benzoxazinone Derivatives

| Compound | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| 6-(1-aminoethyl) | 2 | 45 |

| Glibenclamide | 2 | 30 |

| Control | - | 5 |

Antimicrobial Activity

The antimicrobial potential of benzoxazinone derivatives has also been explored. In vitro studies indicated that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. The minimum inhibitory concentration (MIC) values for several strains were notably low, suggesting strong bioactivity.

Table 2: Antimicrobial Efficacy of Benzoxazinone Compounds

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.0195 | Bactericidal |

| Escherichia coli | 0.025 | Bactericidal |

| Candida albicans | 0.0048 | Fungicidal |

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes in the body:

- β-Adrenergic Receptor Agonism : Some studies suggest that benzoxazinones may act as agonists for β-adrenoceptors, leading to smooth muscle relaxation and potential applications in treating respiratory conditions like asthma .

- Inhibition of Glycogen Phosphorylase : The compound may also inhibit glycogen phosphorylase activity, contributing to its antidiabetic effects by promoting glucose uptake in tissues .

Case Studies

Several case studies have highlighted the effectiveness of benzoxazinone derivatives in clinical settings:

- Diabetes Management : A study involving diabetic rats treated with a compound structurally related to this compound showed a significant decrease in blood glucose levels over a six-day period compared to control groups .

- Antimicrobial Trials : Clinical trials assessing the antimicrobial properties of similar compounds demonstrated efficacy against resistant bacterial strains, suggesting potential for development into new antibiotics .

Q & A

Q. What are the established synthetic routes for 6-(1-aminoethyl)-2H-1,4-benzoxazin-3(4H)-one, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves palladium-catalyzed borylation and Suzuki-Miyaura cross-coupling reactions. For example, intermediates like 6-bromo-2H-1,4-benzoxazin-3(4H)-one can undergo borylation followed by coupling with amine-containing reagents to introduce the aminoethyl group . Key challenges include:

- Byproduct formation : Competing side reactions during coupling steps may require optimized temperature (e.g., 80–100°C) and ligand selection (e.g., Pd(PPh₃)₄).

- Purification : Silica gel chromatography or recrystallization (using ethanol/water mixtures) is often necessary due to polar byproducts. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are most reliable for structural characterization of benzoxazin-3-one derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve the benzoxazinone core (e.g., carbonyl signal at ~170 ppm in ¹³C NMR) and substituents like the aminoethyl group (δ 2.7–3.1 ppm for CH₂ in ¹H NMR) .

- GC/MS : Electron ionization (EI) at 70 eV confirms molecular ion peaks (e.g., m/z 219 for 4-acetyl derivatives) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability (e.g., N–H···O bonds in 6-chloro derivatives) .

Q. What biological activities have been reported for benzoxazin-3-one derivatives, and what assay systems are used?

Methodological Answer:

- Phytotoxicity : Seed germination inhibition in Avena fatua and Lolium rigidum via agar-based bioassays (IC₅₀ values: 0.1–1.0 mM) .

- Antifungal Activity : Microdilution assays against Candida albicans (MIC: 8–32 µg/mL) using CLSI guidelines .

- Anti-inflammatory Effects : LPS-induced BV-2 microglial assays measuring NO production (Griess reagent) and cytokine levels (qRT-PCR for IL-6, TNF-α) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of benzoxazin-3-one derivatives with enhanced bioactivity?

Methodological Answer: SAR studies highlight key modifications:

Q. What methodologies assess the ecological impact of benzoxazin-3-one degradation products?

Methodological Answer:

- Degradation Kinetics : Soil incubation studies under controlled humidity (60%) and temperature (25°C) monitor breakdown into aminophenoxazinones via LC-MS/MS .

- Ecotoxicology : Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays (OECD 201) evaluate non-target effects .

- Phytotoxicity Persistence : Residual activity in soil extracts is tested using Arabidopsis thaliana root elongation assays .

Q. How can contradictory bioactivity data across studies be systematically resolved?

Methodological Answer:

- Meta-analysis : Pool data from multiple studies (e.g., Web of Science, PubMed) and apply statistical weighting for variables like assay type (e.g., in vitro vs. in vivo) .

- Standardized Protocols : Replicate experiments using uniform conditions (e.g., 10 µM compound concentration, 24-h exposure) and controls (e.g., DMSO vehicle).

- Mechanistic Profiling : Compare transcriptomic (RNA-seq) or proteomic (LC-MS/MS) responses across models to identify conserved pathways .

Q. What strategies elucidate the mechanism of action for benzoxazin-3-one derivatives in anti-inflammatory pathways?

Methodological Answer:

- Pathway Inhibition : Western blotting for NF-κB p65 phosphorylation and EMSA for DNA binding activity .

- ROS Scavenging : Flow cytometry with DCFH-DA probe to quantify intracellular ROS reduction .

- Nrf2 Activation : Luciferase reporter assays in HEK293T cells transfected with ARE-luc constructs .

Q. Table 1. Key Synthetic Intermediates for 6-(1-Aminoethyl) Derivatives

| Intermediate | Synthetic Step | Yield | Reference |

|---|---|---|---|

| 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | Bromination using NBS/AIBN | 78% | |

| Tert-butyl carbamate-protected amine | Boc-anhydride coupling | 85% | |

| Pd-catalyzed cross-coupled product | Suzuki-Miyaura reaction | 65% |

Q. Table 2. Comparative Bioactivity of Benzoxazin-3-one Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.